雄烯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Boldenone has a wide range of scientific research applications:

作用机制

雄烯酮通过与雄激素受体结合发挥作用,雄激素受体调节基因转录 . 这种结合会导致氮保留增加、蛋白质合成增加以及肾脏中促红细胞生成素的释放 . 雄烯酮的活性主要表现为合成代谢,雄激素效力较低 .

类似化合物:

睾酮: 雄烯酮是睾酮的衍生物,在C1和C2位置之间有一个双键.

奎宁酮: 一种相关的化合物,奎宁酮是雄烯酮的17-环戊烯基烯醇醚.

雄甾-1,4-二烯-3,17-二酮: 这种化合物具有与雄烯酮类似的结构,并参与其代谢途径.

生化分析

Biochemical Properties

Boldenone exhibits strong anabolic and moderately androgenic properties . It binds to the androgen receptor, which regulates gene transcription . This interaction with the androgen receptor allows Boldenone to influence various biochemical reactions. For instance, it increases nitrogen retention and protein synthesis, stimulates appetite, and promotes the release of erythropoietin in the kidneys .

Cellular Effects

Boldenone has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Boldenone can stimulate the production of red blood cells, enhancing oxygen transport and thereby improving endurance . It also has been reported to cause decreased testosterone production in males, leading to significant harm to the reproductive system and fertility .

Molecular Mechanism

The molecular mechanism of Boldenone involves its androgenic activity. As an androgen, Boldenone binds to the androgen receptor, which regulates gene transcription . This binding triggers a series of molecular events within the cell, leading to the regulation of specific genes . The result is an increase in protein synthesis and a decrease in protein degradation, promoting muscle growth .

Temporal Effects in Laboratory Settings

Boldenone provides a slow but steady gain of strength and quality muscle mass . The effects of this drug become most apparent when used for longer cycles, usually lasting eight weeks or more . The muscle gained is more defined and solid, as water bloat is not contributing greatly to the diameter of the muscle .

Dosage Effects in Animal Models

In animal models, the effects of Boldenone vary with different dosages. At lower doses, Boldenone has been shown to promote weight gain and increase appetite in horses . At higher doses, Boldenone can lead to significant harm to the reproductive system and fertility of males, including decreased size of the testes, lower sperm count, and lower sperm mobility .

Metabolic Pathways

Boldenone is involved in several metabolic pathways. It is a steroid hormone with androgenic activity, and androgens bind to the androgen receptor, which regulates gene transcription . This binding triggers a series of molecular events within the cell, leading to the regulation of specific genes .

Transport and Distribution

Given its lipophilic nature and its mechanism of action involving the androgen receptor, it is likely that Boldenone can diffuse across cell membranes and distribute throughout the body’s tissues .

Subcellular Localization

As an androgen, it is known to bind to the androgen receptor, which is located in the cytoplasm of cells . Upon binding, the receptor-hormone complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of specific genes .

准备方法

化学反应分析

反应类型: 雄烯酮会发生各种化学反应,包括氧化、还原和取代反应 .

常见试剂和条件:

氧化: 雄烯酮可以使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

取代: 取代反应通常涉及溴或氯等卤化剂。

主要产物: 这些反应形成的主要产物包括雄烯酮的各种衍生物,例如雄烯酮乙酸酯、雄烯酮丙酸酯和雄烯酮环戊丙酸酯 .

4. 科研应用

雄烯酮在科研中有着广泛的应用:

相似化合物的比较

Testosterone: Boldenone is a derivative of testosterone with a double bond between the C1 and C2 positions.

Quinbolone: A related compound, quinbolone, is the 17-cyclopentenyl enol ether of boldenone.

Androsta-1,4-dien-3,17-dione: This compound has a structure analogous to boldenone and is involved in its metabolic pathway.

Uniqueness: Boldenone is unique due to its specific anabolic properties and low androgenic potency, making it suitable for promoting muscle growth with fewer androgenic side effects .

属性

Key on ui mechanism of action |

Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription. |

|---|---|

CAS 编号 |

846-48-0 |

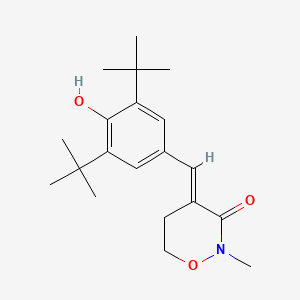

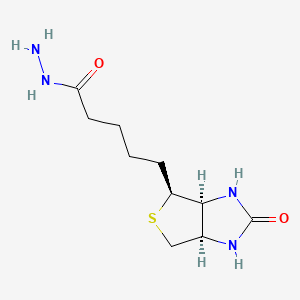

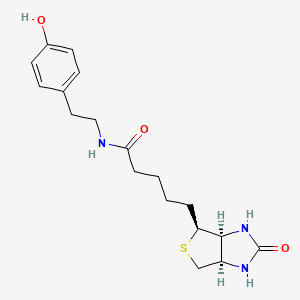

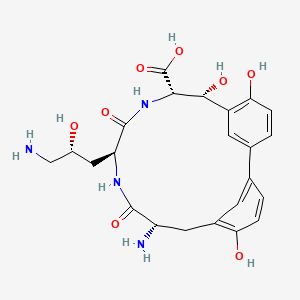

分子式 |

C19H26O2 |

分子量 |

286.4 g/mol |

IUPAC 名称 |

(10R,13S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |

InChI 键 |

RSIHSRDYCUFFLA-DGGYFRSASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |

手性 SMILES |

C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)C=C[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |

外观 |

Solid powder |

熔点 |

165 °C |

Key on ui other cas no. |

846-48-0 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,4-androstadiene-17-beta-ol-3-one 17alpha-boldenone 17beta-boldenone 17beta-hydroxyandrosta-1,4-diene-3-one boldenone dehydrotestosterone dehydrotestosterone, (17alpha)-isomer delta1-testosterone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。